1-(2-fluorophenyl)-4-(4-propylbenzoyl)piperazine
Overview
Description
1-(2-fluorophenyl)-4-(4-propylbenzoyl)piperazine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic drug that belongs to the class of amphetamines. It has gained popularity among recreational drug users due to its stimulating and euphoric effects. However, 4-FA also has potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
4-FA acts by increasing the release of serotonin and dopamine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in the regulation of reward and pleasure. By increasing the release of these neurotransmitters, 4-FA produces a stimulating and euphoric effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FA are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature. It also reduces appetite and causes insomnia. These effects are due to the release of neurotransmitters and the activation of the sympathetic nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using 4-FA in lab experiments include its ability to selectively release serotonin and dopamine. This allows researchers to study the specific effects of these neurotransmitters on behavior and mood. However, the limitations of using 4-FA include its potential for abuse and its lack of specificity for certain neurotransmitters.
Future Directions
There are several future directions for research involving 4-FA. One area of interest is the potential use of 4-FA in the treatment of mood disorders such as depression and anxiety. Another area of interest is the development of new drugs that are based on the structure of 4-FA but have improved specificity and reduced potential for abuse.
In conclusion, 1-(2-fluorophenyl)-4-(4-propylbenzoyl)piperazine, or 4-FA, is a synthetic drug that has potential applications in scientific research due to its unique chemical properties. Its ability to act as a selective serotonin and dopamine releasing agent makes it a valuable tool for studying the neurochemical pathways involved in mood regulation and reward processing. However, its potential for abuse and lack of specificity for certain neurotransmitters are limitations that must be considered. Further research is needed to fully understand the potential benefits and drawbacks of using 4-FA in scientific research.
Scientific Research Applications
4-FA has potential applications in scientific research due to its ability to act as a selective serotonin releasing agent (SSRA) and a dopamine releasing agent (DRA). This unique mechanism of action makes it a valuable tool for studying the neurochemical pathways involved in mood regulation and reward processing.
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-propylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-2-5-16-8-10-17(11-9-16)20(24)23-14-12-22(13-15-23)19-7-4-3-6-18(19)21/h3-4,6-11H,2,5,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFZZNSBPFOLRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorophenyl)piperazin-1-yl](4-propylphenyl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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